molecular formula C18H14FN3O3 B2900576 4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105250-99-4

4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2900576
CAS No.: 1105250-99-4
M. Wt: 339.326
InChI Key: SDLXQMKOXPUGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic molecule featuring a benzoxazinone core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-fluorophenyl group. This structure combines two pharmacologically significant motifs:

  • Benzoxazinone: Known for its presence in bioactive molecules with anti-inflammatory, antimicrobial, and anticancer properties.
  • 1,2,4-Oxadiazole: A heterocycle valued for metabolic stability and hydrogen-bonding capacity, often used to enhance drug-like properties.

Synthesis of this compound involves coupling 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid derivatives with substituted phenyl-1,2,4-oxadiazoles under mild conditions (e.g., Cs₂CO₃ in DMF), yielding moderate to high purity products characterized via ¹H NMR, IR, and mass spectrometry.

Properties

IUPAC Name

4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3/c1-11-2-7-14-15(8-11)24-10-17(23)22(14)9-16-20-18(21-25-16)12-3-5-13(19)6-4-12/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLXQMKOXPUGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through the reaction of a hydrazide with a carboxylic acid derivative, followed by cyclization. The benzo[b][1,4]oxazinone moiety can be synthesized via a condensation reaction involving an appropriate amine and a carboxylic acid derivative. The final step involves coupling the oxadiazole and benzo[b][1,4]oxazinone intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole or benzo[b][1,4]oxazinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the fluorophenyl ring .

Scientific Research Applications

4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect .

Comparison with Similar Compounds

Substituent Effects on the Oxadiazole Ring

The 4-fluorophenyl substituent distinguishes the target compound from analogues with other aryl groups. Key comparisons include:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Spectral Data (¹H NMR, δ) Synthesis Yield
Target Compound 4-Fluorophenyl 339.32 Aromatic H: ~7.3–7.5 ppm (doublet, J = 8.6 Hz, fluorophenyl); O-CH₂-CO: ~4.55 ppm Moderate
4-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzoxazin-3(4H)-one 4-Bromophenyl 400.22 Aromatic H: ~7.6–7.8 ppm (doublet, J = 8.4 Hz, bromophenyl) Not reported
4-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one 4-Methoxyphenyl 396.41 Aromatic H: ~6.9–7.1 ppm (methoxy group deshielding) Not reported

Key Observations :

  • Electronic Effects : The 4-fluorophenyl group (electron-withdrawing) may enhance metabolic stability compared to electron-donating groups like methoxy.
  • Steric Influence : Bromine’s larger atomic radius (compared to fluorine) could reduce solubility but improve halogen-bonding interactions.

Modifications to the Benzoxazinone Core

Analogues with variations in the benzoxazinone scaffold demonstrate divergent properties:

Compound Name Core Modification Biological Relevance
Target Compound 7-Methyl substitution Likely enhances lipophilicity
4-(4-Oxo-4-(piperazin-1-yl)butyl)-2H-benzoxazin-3(4H)-one () Piperazine side chain Improved solubility and CNS penetration
4-(3-(3-Oxo-2,3-dihydro-4H-benzoxazin-4-yl)butanoyl)-N-phenylpiperazine-1-carboxamide () Extended alkyl-piperazine linkage Potential for kinase inhibition

Key Observations :

  • 7-Methyl Group : The methyl substituent in the target compound likely increases membrane permeability compared to polar side chains (e.g., piperazine).
  • Pharmacokinetics : Piperazine-containing analogues exhibit better aqueous solubility, critical for oral bioavailability.

Yield and Purity :

  • The target compound and its bromophenyl analogue are synthesized in moderate yields (50–70%), while piperazine derivatives achieve ~50% yields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.